molecular formula C15H16N4O2 B8519212 4-Isopropylbenzaldehyde-(5-nitro-2-pyridyl)hydrazone

4-Isopropylbenzaldehyde-(5-nitro-2-pyridyl)hydrazone

Cat. No.: B8519212
M. Wt: 284.31 g/mol
InChI Key: WLOUUOGRUBGLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylbenzaldehyde-(5-nitro-2-pyridyl)hydrazone is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

5-nitro-N-[(4-propan-2-ylphenyl)methylideneamino]pyridin-2-amine

InChI

InChI=1S/C15H16N4O2/c1-11(2)13-5-3-12(4-6-13)9-17-18-15-8-7-14(10-16-15)19(20)21/h3-11H,1-2H3,(H,16,18)

InChI Key

WLOUUOGRUBGLOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of ethanol were dispersed 3.03 g of 2-hydrazino-5-nitropyridine and 3.08 g of 4-isopropylbenzaldehyde. The dispersion was refluxed at 90° C. for one hour. The reaction solution was allowed to cool at room temperature and further cooled down to 5° to 10° C. to cause crystals to fully precipitate, which were collected by suction filtration. The crystals were washed with a small amount of ethanol and dried in vacuum at 60° C. for 1.5 hours, obtaining 3.51 g (yield 62%) of dark yellow acicular crystals.
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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